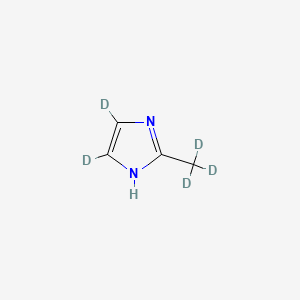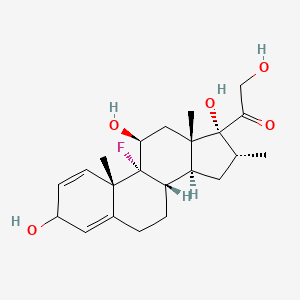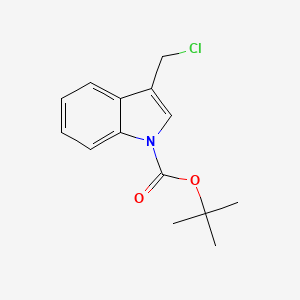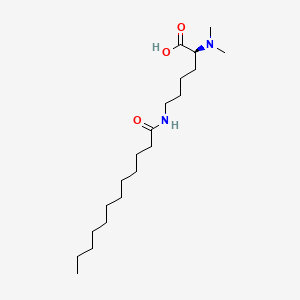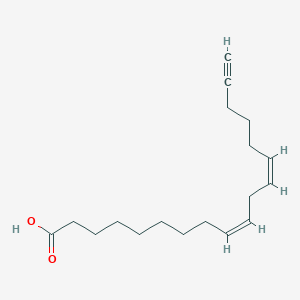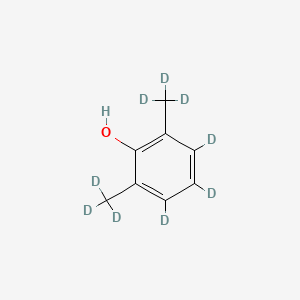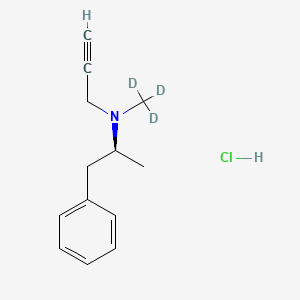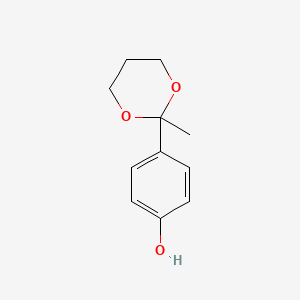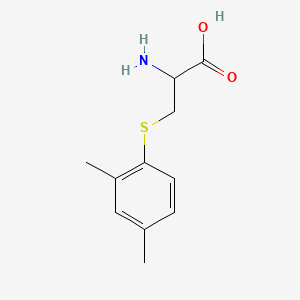
JWH 175
説明
JWH 175: は、ナフチルメチルインドールファミリーに属する合成カンナビノイドです。カンナビノイド受容体アゴニストとして作用し、科学者であるJohn W. ハフマンとクレムソン大学の同僚 によって発明されました。 This compoundは、広く使用されているカンナビノイドデザイナードラッグであるJWH 018と密接に関連していますが、ケトンブリッジがより単純なメチレンブリッジに置き換えられています 。 JWH 018よりも数倍弱く、カンナビノイド受容体1への結合親和性は22ナノモルです .
準備方法
合成経路と反応条件: JWH 175の合成には、炭酸カリウムなどの塩基の存在下、1-ナフタレンメチルクロリドと1-ペンチルインドールを反応させる必要があります。 反応は通常、ジメチルホルムアミドなどの有機溶媒中で、高温で行われます .
工業生産方法: this compoundの工業生産方法は、多くの管轄区域で規制物質として分類されているため、よく文書化されていません。一般的には、実験室規模の合成プロセスを拡大し、危険な化学物質を適切に処理および廃棄し、規制ガイドラインに従う必要があります。
反応の種類:
酸化: this compoundは、特にインドール環で酸化反応を起こし、ヒドロキシル化代謝物を生成します.
還元: this compoundは安定な芳香族構造のため、還元反応はあまり起こりません。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用できます。
主な生成物:
酸化: this compoundのヒドロキシル化誘導体。
4. 科学研究への応用
化学: this compoundは、合成カンナビノイドの代謝と検出を研究するために、法科学および分析化学で使用されます .
生物学: 生物学研究では、this compoundは、合成カンナビノイドがカンナビノイド受容体とそのシグナル伝達経路に及ぼす影響を調査するために使用されます .
医学: this compound自体は治療的に使用されていませんが、その研究は合成カンナビノイドの薬理作用を理解するのに役立ち、新しい治療薬の開発に役立ちます .
産業: this compoundは、その法的ステータスと乱用される可能性から、産業用途よりも研究設定で主に使用されます .
科学的研究の応用
Chemistry: JWH 175 is used in forensic and analytical chemistry to study the metabolism and detection of synthetic cannabinoids .
Biology: In biological research, this compound is used to investigate the effects of synthetic cannabinoids on cannabinoid receptors and their signaling pathways .
Medicine: While this compound itself is not used therapeutically, its study helps in understanding the pharmacological effects of synthetic cannabinoids, which can inform the development of new therapeutic agents .
Industry: this compound is primarily used in research settings rather than industrial applications due to its legal status and potential for abuse .
作用機序
JWH 175は、主に中枢神経系に見られるカンナビノイド受容体1のアゴニストとして作用することにより、その効果を発揮します。 受容体に結合して活性化し、細胞内シグナル伝達の連鎖反応を引き起こし、その向精神作用をもたらします 。 This compoundは、選択性指数が14であるため、カンナビノイド受容体2よりもカンナビノイド受容体1に対して高い親和性を示します .
類似化合物:
JWH 018: this compoundはJWH 018と構造的に似ていますが、ケトンブリッジではなくメチレンブリッジがあります.
JWH 176: 構造は似ていますが、薬理作用が異なる別の合成カンナビノイド.
独自性: this compoundは、構造の修正により、JWH 018と比較して効力が低下している点でユニークです。 そのため、合成カンナビノイドブレンドでは使用される可能性は低いですが、いくつかの管轄区域では明確に禁止されています .
類似化合物との比較
JWH 018: JWH 175 is structurally similar to JWH 018 but has a methylene bridge instead of a ketone bridge.
JWH 176: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique in its structural modification, which results in a lower potency compared to JWH 018. This makes it less likely to be used in synthetic cannabis blends, although it is still explicitly banned in several jurisdictions .
特性
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRSILIYTUTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717796 | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-35-8 | |
| Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-175 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-175 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


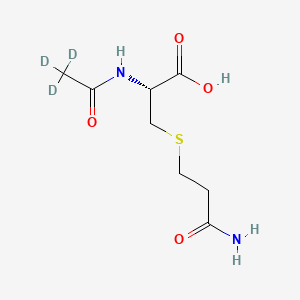
![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)
